molecular formula C26H29N3O5 B2987473 N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-19-9

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2987473
CAS No.: 872849-19-9
M. Wt: 463.534
InChI Key: JEMBODVYJVRKHO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a structurally complex molecule featuring:

  • An indol-3-yl moiety linked via a 2-oxoacetamide bridge, common in bioactive molecules targeting kinase or GPCR pathways.
  • A pyrrolidin-1-yl ethyl substituent at the indole N1 position, contributing to basicity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-33-22-10-9-18(15-23(22)34-2)11-12-27-26(32)25(31)20-16-29(21-8-4-3-7-19(20)21)17-24(30)28-13-5-6-14-28/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMBODVYJVRKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product. Purification techniques like recrystallization or chromatography might be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: The carbonyl group in the acetamide can be reduced to an amine.

  • Substitution: The indole and pyrrolidine rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Electrophiles like bromine (Br2) or acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of halogenated or acylated derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its interaction with biological targets can be studied to understand its effects on cellular processes.

  • Medicine: It may have therapeutic potential and could be investigated for its pharmacological properties.

  • Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and pyrrolidine rings can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Identifier Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dimethoxyphenethyl, pyrrolidin-1-yl ethyl, indol-3-yl-2-oxoacetamide ~500 (estimated) High lipophilicity (due to methoxy groups), moderate polarity (pyrrolidine N)
N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide Thiazolidinone ring, phenethyl group, indole-2-oxoacetamide 528.14 Predicted CCS: 223.9 Ų (M+H+); potential for π-π stacking (thiazolidinone)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide Benzo[cd]indole core, pyridinylmethyl group 317.34 Lower molecular weight; pyridine may enhance solubility
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide Dihydrodioxin ring (replaces 3,4-dimethoxyphenethyl), pyrrolidin-1-yl ethyl ~490 (estimated) Enhanced solubility (dioxin’s oxygen atoms) vs. target compound’s methoxy groups
2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2, ) Phenethyl, 2-oxoindoline, enol-acetamide ~350 (estimated) Planar enol structure may limit membrane permeability

Key Structural Differences and Implications

Aromatic Substituents: The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to the dihydrodioxin analog in , which may favor blood-brain barrier penetration.

Indole Modifications :

  • The pyrrolidin-1-yl ethyl side chain at the indole N1 position distinguishes the target compound from derivatives like Compound 2 in , which lack this substituent. This group may enhance interactions with charged residues in target proteins.

Linker Variations: The 2-oxoacetamide linker is conserved across most analogs, but substitutions (e.g., thiazolidinone in or benzo[cd]indole in ) modify steric and electronic properties.

Physicochemical and Predictive Data

  • Collision Cross Section (CCS): The thiazolidinone analog exhibits a CCS of 223.9 Ų (M+H+), suggesting a compact conformation compared to bulkier derivatives. The target compound’s CCS is likely higher due to its methoxy and pyrrolidine groups.
  • Solubility : The dihydrodioxin analog may exhibit improved aqueous solubility over the target compound due to its oxygen-rich aromatic system.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C30H33N5O6SC_{30}H_{33}N_{5}O_{6}S, with a molecular weight of approximately 591.68 g/mol. It features multiple functional groups that contribute to its biological activity.

PropertyDetails
Molecular FormulaC30H33N5O6S
Molecular Weight591.68 g/mol
CAS Number865655-34-1
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-3-yl]acetamide

Research indicates that this compound may interact with various biological targets, influencing several pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting prolyl oligopeptidase (PREP), an enzyme involved in neuropeptide metabolism. In vitro studies demonstrated that it modulates the dimerization of α-synuclein, a protein linked to neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Properties : It has been observed to reduce reactive oxygen species (ROS) production in cellular models, suggesting its role as an antioxidant agent that may protect against oxidative stress-related damage .
  • Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against certain cancer cell lines, although specific mechanisms remain to be fully elucidated .

Case Studies and Experimental Results

A series of experiments have provided insights into the compound's biological effects:

  • In Vitro Studies : In a study assessing the effects on α-synuclein aggregation, the compound significantly reduced dimer formation in cellular models, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
  • Cytotoxic Evaluation : A synthesis and evaluation study found that derivatives of the compound displayed varying degrees of cytotoxicity against human cancer cell lines. Notably, some derivatives had IC50 values in the low micromolar range, indicating potent activity .

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